molecular formula C26H24N4O5 B11117534 N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B11117534
M. Wt: 472.5 g/mol
InChI Key: RYJOIXKISMFVKS-HZVRNWRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazino carbonyl group, and a propoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the nitrophenyl and propoxyphenyl intermediates, followed by their coupling through hydrazino carbonyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The hydrazino carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl and hydrazino carbonyl groups may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(Z)-1-({2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE
  • N~1~-[(Z)-1-({2-[(E)-1-(2-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE

Uniqueness

N~1~-[(Z)-1-({2-[(E)-1-(3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-(4-PROPOXYPHENYL)-1-ETHENYL]BENZAMIDE is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H24N4O5/c1-2-15-35-23-13-11-19(12-14-23)17-24(28-25(31)21-8-4-3-5-9-21)26(32)29-27-18-20-7-6-10-22(16-20)30(33)34/h3-14,16-18H,2,15H2,1H3,(H,28,31)(H,29,32)/b24-17-,27-18+

InChI Key

RYJOIXKISMFVKS-HZVRNWRTSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.